molecular formula C18H22N2O3 B2585903 2-(Isobutylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid CAS No. 1047683-19-1

2-(Isobutylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid

Cat. No.: B2585903
CAS No.: 1047683-19-1
M. Wt: 314.385
InChI Key: CONOUTMHLGWAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isobutylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid is a synthetic organic compound designed for research applications, particularly in the field of antimicrobial agent development. Its structure integrates a naphthalene moiety, a motif prevalent in biologically active compounds and natural products with noted pharmacological activities, including antimalarial and anti-HIV effects . This compound is structurally categorized as a polyamine conjugate, featuring a central succinamide core flanked by lipophilic (naphthalen-2-yl) and aliphatic (isobutyl) groups. This amphipathic design is characteristic of Synthetic Mimics of Antimicrobial Peptides (SMAMPs), which are known to target bacterial membranes . The cationic charges on the protonated amine groups facilitate electrostatic interaction with the negatively charged surfaces of bacterial cell membranes, while the lipophilic components may promote insertion and disruption of the membrane integrity, potentially leading to cell death . Research into structurally similar naphthyl-substituted polyamine conjugates has demonstrated potent intrinsic activity against a range of drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans , with MIC values in the sub-micromolar range . Furthermore, certain analogues have shown capability as antibiotic enhancers, significantly improving the effectiveness of legacy antibiotics like doxycycline and erythromycin against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli . This makes 2-(Isobutylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid a candidate for investigations into novel antimicrobial strategies and combination therapies aimed at overcoming multidrug resistance. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(2-methylpropylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-12(2)11-19-16(18(22)23)10-17(21)20-15-8-7-13-5-3-4-6-14(13)9-15/h3-9,12,16,19H,10-11H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONOUTMHLGWAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isobutylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate naphthalene derivative and introduce the isobutylamino group through a series of substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Isobutylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

2-(Isobutylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Research may explore its potential as a drug candidate or its role in biochemical pathways.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(Isobutylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility

  • Target Compound : Estimated molecular weight ~300–350 g/mol (based on analogs like C₁₄H₁₄N₂O₃ in ). The naphthyl group increases logP, suggesting moderate lipophilicity .
  • Analog Data: Compounds with phenyl groups (e.g., ) exhibit lower logP values, while those with long alkyl chains (e.g., hexylamino in ) have higher logP .

Anti-Inflammatory Potential ()

  • Analogs like S1–S9 () show anti-inflammatory properties, with substituent bulkiness (e.g., adamantane) correlating with prolonged activity. The target compound’s naphthyl group may enhance binding to cyclooxygenase (COX) hydrophobic pockets .

Toxicity Profiles

  • Target Compound: No direct toxicity data, but analogs like (S)-3-Amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid () lack hazard statements, implying low acute toxicity .
  • Chlorinated Analogs: Compounds like 4-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid () may pose specific metabolic risks due to halogenated aromatic groups .

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